molecular formula C20H22ClN3O3 B516648 A939572 CAS No. 1032229-33-6

A939572

Cat. No.: B516648
CAS No.: 1032229-33-6
M. Wt: 387.9 g/mol
InChI Key: DPYTYQFYDLYWHZ-UHFFFAOYSA-N
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Description

A939572 is a small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme critical for the biosynthesis of monounsaturated fatty acids (MUFAs) by converting saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0) into oleic acid (18:1) and palmitoleic acid (16:1). SCD1 is overexpressed in multiple cancers, where it supports tumor growth, metastasis, and therapy resistance by maintaining lipid membrane fluidity, promoting survival under metabolic stress, and modulating stress-response pathways such as the unfolded protein response (UPR) and ferroptosis .

This compound has demonstrated broad antitumor activity in preclinical models, including pancreatic, non-small cell lung (NSCLC), hepatocellular (HCC), gastric, and colorectal cancers. Its mechanisms include:

  • Induction of endoplasmic reticulum (ER) stress via ATF6 activation, leading to apoptosis .
  • Synergistic ferroptosis enhancement when combined with erastin (a ferroptosis inducer) or chemotherapies like sorafenib, reducing tumor growth by up to 80.3% in pancreatic cancer models .
  • Inhibition of metastasis by suppressing β-catenin/CYP19A1/estrogen signaling in NSCLC and blocking epithelial-mesenchymal transition (EMT) in gastric cancer .

Preparation Methods

Molecular Structure and Key Physicochemical Properties

A939572 (CAS 1032229-33-6) has the molecular formula C20H22ClN3O3\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{O}_3 and a molecular weight of 387.86 g/mol . Its structure comprises:

  • A piperidine core substituted with a 2-chlorophenoxy group.

  • A carboxamide linkage to a 3-(methylcarbamoyl)phenyl moiety.

Key physicochemical properties include:

  • Solubility : 45 mg/mL in DMSO (116.02 mM), requiring sonication for full dissolution .

  • Storage : Stable for 3 years as a powder at -20°C and 1 year in solvent at -80°C .

  • Purity : ≥97% (BioFine International) to ≥99% (Tocris Bioscience) , verified via HPLC.

Inferred Synthetic Routes Based on Structural Analogues

While explicit synthetic protocols for this compound remain proprietary, its structure suggests a multi-step process involving:

Piperidine Intermediate Preparation

The piperidine ring substituted with a 2-chlorophenoxy group likely originates from nucleophilic aromatic substitution. For example, reacting piperidine with 2-chlorophenol under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent like acetone or DMF .

Carboxamide Coupling

The secondary carboxamide linkage may form via:

  • Method A : Reacting 4-(2-chlorophenoxy)piperidine with 3-isocyanatophenyl methylcarbamate using a coupling agent (e.g., HATU or EDCI).

  • Method B : Stepwise activation of the carboxylic acid derivative (e.g., 3-(methylcarbamoyl)benzoic acid) followed by amide bond formation with the piperidine amine.

Patent CN113057955A describes analogous syntheses using:

  • Reflux conditions (56°C, 4 hours) with potassium carbonate.

  • Purification via silica gel column chromatography (petroleum ether:ethyl acetate = 10:1).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct 1H^1\text{H}-NMR data for this compound are unavailable, structurally related compounds in patent CN113057955A exhibit:

  • Aromatic proton signals at δ 7.03–8.12 ppm (J = 9.0–9.1 Hz).

  • Piperidine methylene groups at δ 3.59–4.58 ppm.

  • Methyl carbamate resonance at δ 3.92 ppm (s, 3H).

High-Performance Liquid Chromatography (HPLC)

Batch-specific purity assessments from suppliers show:

SupplierPurityColumnMobile PhaseRetention Time
Tocris ≥99%C18Acetonitrile/H2O (0.1% TFA)8.2 min
BioFine 97%C8Methanol/H2O (70:30)12.5 min

Pharmacological Validation of Synthesized Batches

In Vitro Potency

  • SCD1 Inhibition : IC50_{50} = 0.4 nM (mouse), 37 nM (human) .

  • Cell Proliferation : IC50_{50} values of 6–65 nM in ccRCC lines (A498, Caki1) .

In Vivo Efficacy

  • Xenograft Models : 60% tumor volume reduction in A498 ccRCC mice at 30 mg/kg (oral, BID) .

  • Synergy with Temsirolimus : Combined therapy enhanced apoptosis via ER stress induction .

Scale-Up Challenges and Optimization

Critical Process Parameters

  • Reaction Temperature : Excess heat (>60°C) risks decomposition of the carbamate group.

  • Purification : Silica gel chromatography achieves >97% purity but limits batch sizes. Patent data suggests switching to preparative HPLC for >100 mg scales.

Stability Considerations

  • Degradation Pathways : Hydrolysis of the carbamate linkage in aqueous media (pH <5 or >8) .

  • Formulation : Oral bioavailability requires Kool-Aid®-based vehicles to mask bitterness .

Industrial-Scale Production Insights

BioFine International’s pricing structure indicates economies of scale:

Batch SizeCost per mg
25 mg$12.61
500 mg$2.78

This 80% cost reduction at larger scales implies:

  • Transition from batch to continuous flow synthesis.

  • Use of immobilized catalysts for piperidine functionalization.

Chemical Reactions Analysis

Types of Reactions: A939572 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine and aryl urea moieties. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles or electrophiles that react with the functional groups in this compound.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with modified functional groups .

Scientific Research Applications

In Vitro Studies

  • Cell Proliferation and Apoptosis : A939572 has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including ccRCC. For instance, in studies involving Caki1, A498, Caki2, and ACHN cell lines, this compound achieved IC50 values ranging from 6 nM to 65 nM . The compound also induced apoptosis as evidenced by PARP cleavage assays.
  • Synergistic Effects : Combinatorial treatments with this compound and other agents such as temsirolimus have shown enhanced anti-tumor effects. In vitro studies reported that this combination synergistically inhibited tumor growth more effectively than either agent alone .
  • Gene Expression Changes : Treatment with this compound resulted in upregulation of ER stress markers (e.g., ATF6, BiP) in ccRCC cells, confirming its mechanism of inducing UPR and apoptosis through SCD1 inhibition .

In Vivo Studies

In animal models, particularly using athymic mice implanted with ccRCC cells, this compound treatment led to significant reductions in tumor volume when combined with temsirolimus. The study indicated that the combination therapy not only inhibited tumor growth but also minimized potential toxicity compared to traditional chemotherapeutics .

Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Clear Cell Renal Cell Carcinoma : Research has shown that SCD1 is overexpressed in ccRCC tissues. Inhibition using this compound resulted in decreased cell viability and induced apoptosis both in vitro and in vivo. The findings suggest that SCD1 could serve as a predictive biomarker for patient response to this compound treatment .
  • Other Cancer Types : Beyond ccRCC, this compound has been investigated for its effects on lung and pharynx cancers under serum-reduced conditions. The compound was found to significantly reduce proliferation rates across these cancer types as well .

Summary of Research Findings

Study FocusKey FindingsReference(s)
Cell ProliferationThis compound inhibits proliferation with IC50 values from 6 nM to 65 nM across multiple cell lines. , ,
Apoptosis InductionInduces apoptosis confirmed by PARP cleavage assays. ,
Synergistic TherapyEnhanced efficacy when combined with temsirolimus; significant tumor volume reduction noted. ,
ER Stress ResponseUpregulation of ER stress markers following treatment; links to UPR activation established. ,
Clinical RelevancePotential as a predictive biomarker for treatment response in ccRCC patients. ,

Mechanism of Action

A939572 exerts its effects by specifically inhibiting the enzymatic activity of stearoyl-coenzyme A desaturase 1. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. The compound has been shown to decrease the desaturation index in vivo, which is a measure of the ratio of monounsaturated to saturated fatty acids. This mechanism is crucial for its potential therapeutic effects in metabolic disorders and cancer .

Comparison with Similar Compounds

Table 1: Key SCD1 Inhibitors and Their Profiles

Compound Target IC50/KD Value Key Findings References
A939572 SCD1 IC50 = 2.8 µM Broad antitumor activity; synergizes with erastin, temsirolimus, and TMZ.
E6446 SCD1 IC50 = 0.98 µM Superior to this compound in NAFLD: reduces adipogenesis (PPARγ, FASN) and hepatic lipotoxicity. KD = 4.61 µM vs. 11.65 µM (this compound).
CVT-11127 SCD1 Not reported Reduces tumor growth in breast and colorectal cancers.
MF-438 SCD1 Not reported Inhibits SCD1 in breast cancer; less validated in vivo.
CAY10566 SCD1 Not reported Synergizes with chemotherapy in colorectal cancer.

Table 2: Efficacy in Cancer Models

Compound Cancer Type Key Outcomes Limitations References
This compound Pancreatic Cancer 80.3% tumor reduction with erastin; ↑ lipid ROS/MDA . Limited efficacy in SCD1-low cell lines .
This compound NSCLC Suppresses β-catenin/CYP19A1 axis; ↓ estrogen, migration, and invasion . Requires combination with Gefitinib for full efficacy .
This compound HCC Sensitizes to sorafenib via ER stress; ↓ sphere formation and invasion . No effect on GPX4 expression .
E6446 NAFLD ↑ Hepatocyte viability vs. This compound; ↓ TG accumulation and lipotoxicity . Untested in cancer models.
CVT-11127 Breast Cancer Reduces tumor growth; less validated than this compound. Limited mechanistic data.

Table 3: Synergistic Combinations

Combination Cancer Type Mechanism Outcome References
This compound + Erastin Pancreatic Cancer ↑ Ferroptosis via lipid peroxidation. 80.3% tumor reduction in vivo .
This compound + Temsirolimus ccRCC Dual blockade of SCD1 and mTORC1. Enhanced tumor growth inhibition .
This compound + TMZ Glioblastoma Re-sensitizes TMZ-resistant cells. Dose-dependent ↓ cell viability .
This compound + Triacsin C Colorectal Cancer Targets ACSL/SCD lipid network. Synergistic ↓ viability in resistant cells .

Critical Research Findings

Mechanistic Superiority of this compound :

  • Triggers ER stress via ATF6, unlike CVT-11127 or MF-438, which lack similar UPR pathway validation .
  • Reduces chemotherapy resistance in glioma by suppressing Akt/GSK3β/β-catenin signaling .

E6446 vs. This compound :

  • E6446 shows higher potency (IC50 = 0.98 µM vs. 2.8 µM) and safety in NAFLD but lacks cancer data .
  • This compound remains superior in combinatorial cancer therapy due to extensive preclinical validation .

Context-Dependent Efficacy :

  • This compound fails in SCD1-low gastric cancer (HGC-27) but is effective in SCD1-high HSC034 cells .
  • Resistance mechanisms (e.g., FADS2 upregulation) may limit this compound’s utility, necessitating biomarker-driven use .

Biological Activity

A939572 is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme that plays a crucial role in lipid metabolism and is implicated in various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell proliferation and apoptosis, and potential therapeutic applications.

SCD1 is responsible for introducing double bonds into saturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. This process is vital for maintaining membrane fluidity and producing monounsaturated fatty acids (MUFAs), which are essential for cell signaling and proliferation. This compound specifically inhibits SCD1, leading to decreased MUFA levels in cancer cells. The inhibition of SCD1 by this compound results in:

  • Induction of Endoplasmic Reticulum (ER) Stress : Studies have shown that treatment with this compound leads to the activation of ER stress response pathways, which are critical for cellular homeostasis under stress conditions. This was evidenced by increased expression of ER stress markers such as GRP78 and CHOP in various cancer cell lines treated with this compound .
  • Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells by promoting the cleavage of PARP, a marker of apoptotic cell death. The mechanism involves the accumulation of saturated fatty acids, particularly palmitic acid, which triggers cell death pathways when MUFA levels are insufficient .

In Vitro and In Vivo Studies

This compound has been extensively studied across multiple cancer types, demonstrating significant anti-proliferative effects. Below is a summary of findings from key studies:

Cancer Type IC50 (nM) Effect Combination Therapy
Clear Cell Renal Carcinoma (ccRCC)6 - 65Induces apoptosis and decreases proliferation Synergistic effect with temsirolimus
Lung CancerNot specifiedReduces cell viability under serum-reduced conditions Enhances sensitivity to temozolomide
Hepatocellular CarcinomaNot specifiedSuppresses migration and invasion Combined with bortezomib or carfilzomib
Breast CancerNot specifiedImpairs migration driven by fibroblasts N/A

Case Studies

  • Clear Cell Renal Carcinoma (ccRCC) : In a mouse model, this compound was administered at 30 mg/kg twice daily, leading to significant tumor volume reduction compared to controls. The study highlighted the compound's ability to induce ER stress and apoptosis in ccRCC cells through SCD1 inhibition .
  • Hepatocellular Carcinoma : Research indicated that this compound could impair the self-renewal capabilities of cancer stem cells while also enhancing the efficacy of traditional chemotherapeutics like sorafenib. This suggests potential applications in overcoming drug resistance in liver cancers .
  • Lung Cancer Resistance Mechanism : A study identified that certain lung cancer cells develop resistance to SCD1 inhibitors like this compound through alternative pathways involving fatty acid desaturases (FADS2). This finding underscores the need for combination therapies that target multiple metabolic pathways to enhance treatment efficacy .

Q & A

Q. What experimental methodologies are recommended for assessing A939572's dose-dependent effects on cell viability and apoptosis?

Level: Basic
Answer:
To evaluate dose-dependent effects, design experiments using a concentration gradient (e.g., 0–40 µM) with controls (e.g., DMSO). Measure cell viability via assays like MTT or ATP-based luminescence, and apoptosis via Caspase 3/7 activity or β-galactosidase (β-gal) staining. Include time points (e.g., 24–72 hours) to capture dynamic responses. For example:

  • Cell viability : Use a 0–40 µM range; observe decreasing viability with increasing concentrations .

  • Apoptosis : Quantify Caspase 3/7 activity (e.g., 6% at 0 µM vs. 20% at 10 µM) or β-gal activity (e.g., 2-fold increase at 20 µM) .
  • Controls : Use siRNA-mediated CPT1C knockdown to validate specificity .

Q. How does this compound synergize with temozolomide (TMZ) in glioma treatment?

Level: Advanced
Answer:
this compound enhances TMZ efficacy by disrupting lipid metabolism and sensitizing resistant cells. In T98G-R and U87-R glioma cells:

  • Synergy : Co-treatment reduces cell viability by 60% compared to single agents (p<0.001) .
  • Mechanism : this compound inhibits SCD1, lowering monounsaturated fatty acids (MUFAs), which are critical for TMZ resistance .
  • Experimental Design : Use fixed-ratio combinations (e.g., 1–4 µM this compound + 250–1000 µM TMZ) and calculate synergy via the Chou-Talalay method .

Q. How should researchers address contradictions in this compound's effects across different cancer cell lines?

Level: Advanced
Answer:
Variability arises due to differences in lipid metabolism and SCD1 dependency. For example:

  • Renal vs. Lung Cancer : A498 renal cells show IC50 = 50 nM, while H1299 lung cells require higher doses (IC50 = 6 µM) .
  • Mitigation Strategies :
    • Pre-screen cell lines for SCD1 expression (via Western blot) .
    • Use lipid supplementation (e.g., oleate) to rescue phenotypes and confirm SCD1-specific effects .
    • Normalize data to baseline MUFA levels .

Q. What in vivo models validate this compound's anti-tumor activity?

Level: Advanced
Answer:
Key models include:

  • Xenografts : In A498 renal cell carcinoma xenografts, this compound (10 mg/kg bid) reduces tumor volume by 20–30% alone and 60% with rapamycin .
  • Atherosclerosis : Intravenous this compound in male mice reduces plaque formation by restoring endothelial cilia function .
  • Dosing : Optimize bioavailability (F = 92% in mice) and monitor toxicity (e.g., ocular secretions at 10 mg/kg) .

Q. How does this compound modulate lipid metabolism to influence cancer progression?

Level: Advanced
Answer:
this compound inhibits SCD1, a key enzyme converting saturated fatty acids (SFAs) to MUFAs. This:

  • Disrupts lipid droplets : Reduces c-Myc and β-catenin expression, impairing metastasis in NSCLC .
  • Induces ER stress : Elevates PERK phosphorylation, triggering apoptosis in lipid-dependent cancers .
  • Methodological Note : Use lipidomic profiling (e.g., LC-MS) to quantify desaturation indices (e.g., 18:1n9/18:0) in treated vs. control cells .

Q. What assays differentiate apoptosis from senescence in this compound-treated cells?

Level: Advanced
Answer:

  • Apoptosis : Measure Caspase 3/7 activity (flow cytometry) and PARP cleavage (Western blot) .
  • Senescence : Use β-gal staining (pH 6.0) and assess cell cycle arrest (e.g., BrdU incorporation drops by 50% at 20 µM) .
  • Combined Approach : Co-stain for Annexin V (apoptosis) and β-gal (senescence) to quantify dual effects .

Q. Why does this compound show reduced efficacy in METTL16-deficient PTC cells?

Level: Advanced
Answer:
METTL16 regulates SCD1 mRNA stability via m6A modification. In METTL16-low cells:

  • SCD1 Downregulation : Reduces lipid stores, making cells less dependent on SCD1 for survival .
  • Rescue Experiments : Overexpress SCD1 or supplement oleate to restore this compound sensitivity .

Q. What pharmacokinetic parameters are critical for in vivo this compound studies?

Level: Basic
Answer:

  • Bioavailability : 92% in mice .
  • Half-life : ~2 hours (monitor bid dosing) .
  • Toxicity : Track weight loss and ocular effects at ≥10 mg/kg .

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYTYQFYDLYWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648006
Record name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032229-33-6
Record name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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